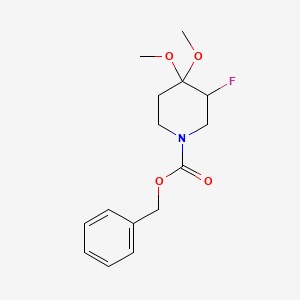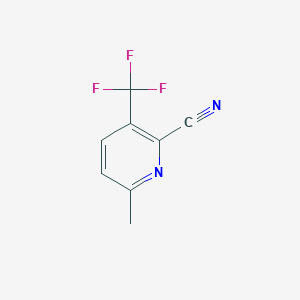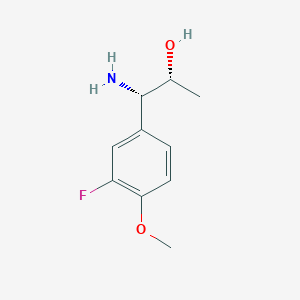
(1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluoro-substituted aromatic compound.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1S,2R) configuration, which can be achieved through chiral chromatography or enzymatic methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.
Wirkmechanismus
The mechanism of action of (1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows it to form hydrogen bonds, while the fluoro and methoxy groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(3-fluoro-4-ethoxyphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL stands out due to the presence of the fluoro and methoxy groups, which enhance its chemical reactivity and binding affinity. These functional groups make it more versatile in chemical synthesis and more effective in biological applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H14FNO2 |
|---|---|
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
(1S,2R)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
InChI-Schlüssel |
KIZLDJWEOXVVQS-LHLIQPBNSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)OC)F)N)O |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)OC)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
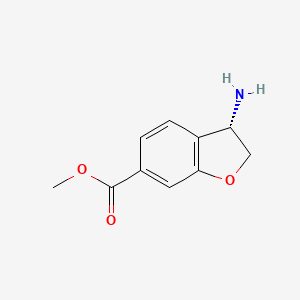
![3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235055.png)
![4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15235062.png)
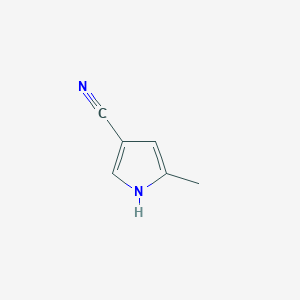
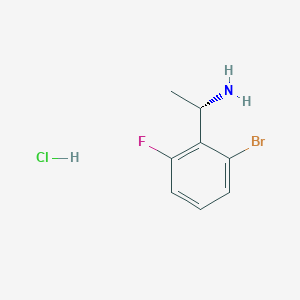
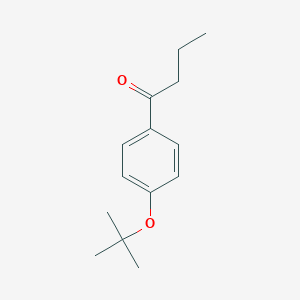
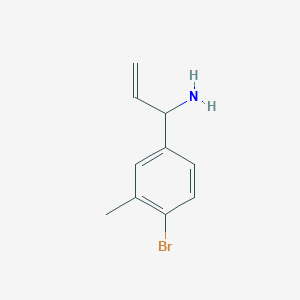
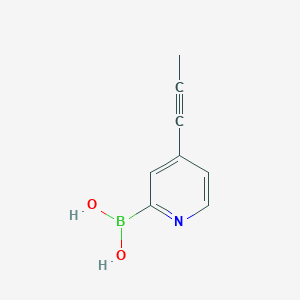

![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15235100.png)
